molecular formula C23H25ClN6O B10911775 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10911775
M. Wt: 436.9 g/mol
InChI Key: UEMBKMSLYUNGQM-UHFFFAOYSA-N
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Description

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, with its intricate structure, is of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from simpler pyrazole derivatives. One common method involves the cyclization of pyrazole intermediates with appropriate substituents under controlled conditions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of substituents and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25ClN6O

Molecular Weight

436.9 g/mol

IUPAC Name

N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H25ClN6O/c1-5-29-20(18(24)12-26-29)13-25-23(31)17-11-19(16-9-7-14(3)8-10-16)27-22-21(17)15(4)28-30(22)6-2/h7-12H,5-6,13H2,1-4H3,(H,25,31)

InChI Key

UEMBKMSLYUNGQM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)CNC(=O)C2=CC(=NC3=C2C(=NN3CC)C)C4=CC=C(C=C4)C

Origin of Product

United States

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